![molecular formula C12H18N4O B13316763 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B13316763.png)
2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common synthetic methods include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve the use of cobalt, ruthenium, and nickel-based nanocatalysts for hydrogenation reactions . These methods are designed to be cost-effective and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: Found in black pepper and known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative and antimetastatic effects on various types of cancers.
Matrine: Known for its anticancer and anti-inflammatory activities.
Uniqueness
2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide is unique due to its specific structure, which combines the piperidine ring with the aminomethyl and pyridine-3-carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H18N4O |
|---|---|
Peso molecular |
234.30 g/mol |
Nombre IUPAC |
2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N4O/c13-8-9-3-6-16(7-4-9)12-10(11(14)17)2-1-5-15-12/h1-2,5,9H,3-4,6-8,13H2,(H2,14,17) |
Clave InChI |
MXNILURPCDZSOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CN)C2=C(C=CC=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol](/img/structure/B13316686.png)

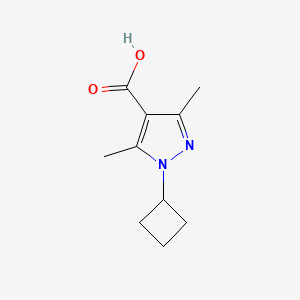
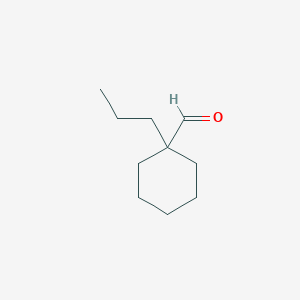
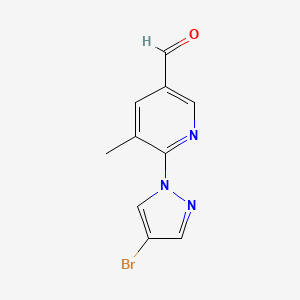
![2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13316720.png)
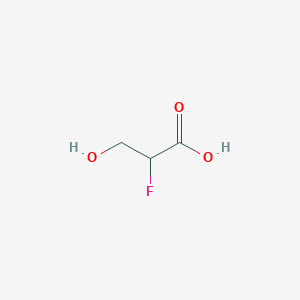
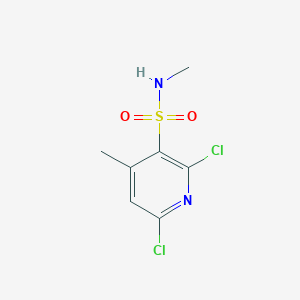

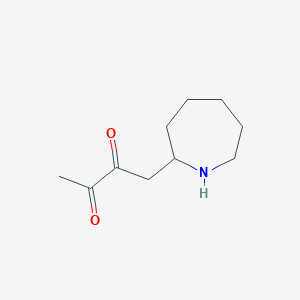

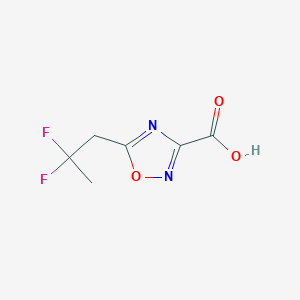
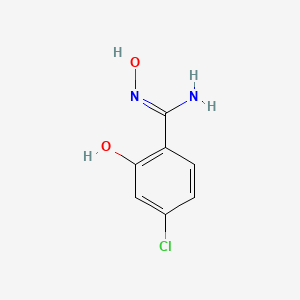
![1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione](/img/structure/B13316777.png)
